CN128 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

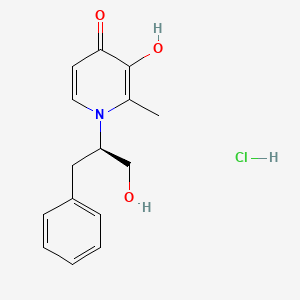

3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDKXLBMMEWNV-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CN128 Hydrochloride for Iron Overload Disorders

Introduction

Iron overload disorders, such as β-thalassemia and hemochromatosis, are characterized by the excessive accumulation of iron in various organs, leading to severe tissue damage, particularly to the liver, heart, and endocrine systems.[1] If left untreated, this condition can result in significant morbidity and mortality.[1] For decades, the standard of care has been chelation therapy, which aims to bind excess iron and facilitate its excretion.[2]

Current iron chelators like deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX) have limitations, including poor oral bioavailability (DFO), lower efficacy, and adverse side effects.[3][4] Deferiprone's efficacy, for instance, is hampered by rapid glucuronidation into a non-chelating metabolite.[4] This has driven the search for a new generation of orally active iron chelators with an improved therapeutic index.[3] this compound, a novel hydroxypyridinone derivative, has emerged as a promising candidate, demonstrating superior iron scavenging abilities and a favorable safety profile in preclinical studies.[4][5] It is currently under clinical investigation for the treatment of iron overload in patients with β-thalassemia.[3][5]

Mechanism of Action

CN128 is an orally active and selective bidentate iron chelator belonging to the hydroxypyridinone (HOPO) class.[5][6] Its fundamental mechanism involves binding to excess iron, primarily in the ferric (Fe³⁺) state, to form a stable complex that can be readily excreted from the body.[2][5] The affinity and selectivity of CN128 for Fe³⁺ are comparable to those of deferiprone.[4][5]

The key therapeutic action of CN128 is the reduction of the Labile Iron Pool (LIP) within cells. This pool of reactive iron is a major contributor to oxidative stress through the Fenton reaction, which generates highly damaging reactive oxygen species (ROS) and can lead to ferroptosis, a form of iron-dependent programmed cell death.[5] By sequestering this labile iron, CN128 mitigates ROS-induced cellular damage and inhibits the ferroptosis pathway.[5] A study investigating its effects in the context of Parkinson's disease, another condition linked to iron accumulation, found that CN128 effectively reduces the iron-mediated oxidation of dopamine and the formation of toxic quinones.[7]

Preclinical Data

Preclinical studies in rodent models have demonstrated the promising pharmacokinetic and efficacy profile of this compound.

Pharmacokinetics

In rats, CN128 exhibits excellent oral bioavailability and a high maximal plasma concentration.[6] These favorable properties suggest efficient absorption and systemic exposure following oral administration.

| Parameter | Value | Conditions | Source |

| Oral Bioavailability | 82.6% | 75 μmol/kg, i.g. in rats | [6] |

| Cmax | 8.671 mg/L | 75 μmol/kg, i.g. in rats | [6] |

| AUC | 16.38 mg/L•h | 75 μmol/kg, i.g. in rats | [6] |

Efficacy and Safety

CN128 has shown superior iron scavenging capabilities compared to deferiprone. Its efficacy is dose-dependent.[6] Furthermore, it has been found to be well-tolerated in rats with no mortality observed even at high dose levels, and it lacks genetic toxicity.[6]

| Study Type | Finding | Conditions | Source |

| Iron Scavenging Efficacy | Exhibited good, dose-dependent iron scavenging activity. | 450 μmol/kg, p.o. in rats | [6] |

| Comparative Efficacy | Showed 3.8-fold greater iron removal efficacy compared to a similar dose of deferiprone. | 150 μmol/kg, p.o. in iron-overloaded rats | [5] |

| Toxicity | Lacks genetic toxicity. | Not specified | [6] |

| Tolerability | Well-tolerated with no mortality at high dose levels. | Not specified | [6] |

Clinical Development

Based on its strong preclinical profile, CN128 has advanced into clinical trials for the treatment of β-thalassemia in patients with iron overload.[4][5]

Phase IIb Clinical Study (NCT05355766)

A single-arm, open-label Phase IIb study was initiated to assess the long-term safety and efficacy of CN128 in transfusion-dependent thalassemia patients with severe liver iron overload.[8]

| Parameter | Description |

| Official Title | Phase IIb Clinical Study to Assess the Safety and Efficacy of CN128 Tablets in the Treatment of Iron Overload in Transfusion Dependent Thalassemia With Sever Liver Iron Overloaded Patients Aged 16 and Above |

| Status | Primary Completion: September 23, 2024 (Actual) |

| Population | 50 eligible subjects aged 16 and above with transfusion-dependent thalassemia. |

| Inclusion Criteria | Serum ferritin >2500 µg/L or liver iron concentration (LIC) >15 mg/g dw despite prior chelation therapy. |

| Duration | 52 weeks of oral administration. |

| Primary Objective | To investigate the safety and efficacy of CN128. |

The study employs a dose-escalation regimen to ensure patient safety while establishing an effective therapeutic dose.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from published research and supplementary materials.[3][6]

In Vivo Iron Scavenging Efficacy in Rats

This protocol is designed to quantify the ability of an iron chelator to mobilize and promote the excretion of iron in an iron-overloaded animal model.

Pharmacokinetic Study in Rats

This protocol outlines the steps to determine key pharmacokinetic parameters like bioavailability, Cmax, and AUC.

-

Animal Model: Sprague-Dawley rats are typically used.[4]

-

Administration:

-

Intravenous (IV) Group: A single dose is administered intravenously to serve as a reference for bioavailability calculation.

-

Oral (PO) Group: A single dose (e.g., 75 μmol/kg) is administered by oral gavage (i.g.).[6]

-

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of CN128 are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Solution Preparation for Animal Dosing

A clear, homogenous solution is essential for accurate oral dosing in preclinical studies.

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 28.6 mg/mL).[6]

-

Vehicle Preparation:

-

Take 100 μL of the DMSO stock solution.

-

Add to 400 μL of PEG300 and mix thoroughly.

-

Add 50 μL of Tween-80 and mix again.

-

Add 450 μL of saline to bring the final volume to 1 mL.[6]

-

-

Final Concentration: This protocol yields a working solution of ≥ 2.86 mg/mL.[6] The solution should be prepared fresh before administration.

Conclusion

This compound is a promising, orally active iron chelator that addresses many limitations of existing therapies. Its development was guided by a rational design approach to reduce metabolic inactivation, resulting in a compound with superior lipophilicity and iron scavenging ability compared to deferiprone.[3][4][5] Preclinical data highlight its excellent oral bioavailability and a strong safety profile.[6] The ongoing Phase IIb clinical trial will provide crucial data on its long-term safety and efficacy in patients with severe iron overload, potentially establishing CN128 as a valuable new treatment option for managing this life-threatening condition.[8]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effectiveness of the Iron Chelator CN128 in Mitigating the Formation of Dopamine Oxidation Products Associated with the Progression of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Emergence of CN128 Hydrochloride: A New Frontier in Iron Chelation Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of a Novel Oral Iron Chelator

For researchers, scientists, and drug development professionals engaged in the battle against iron overload disorders, the limitations of existing therapies present a persistent challenge. Issues of oral bioavailability, metabolic instability, and adverse effects have long hampered the efficacy of established iron chelators. In response to this critical need, a promising new entity, CN128 hydrochloride, has emerged from a rational drug design approach, offering a potential paradigm shift in the management of conditions such as β-thalassemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, highlighting its innovative design and superior pharmacological profile.

A Rational Approach to Overcoming Metabolic Hurdles

The development of this compound was born out of the necessity to improve upon the therapeutic index of existing oral iron chelators, most notably deferiprone. A key liability of deferiprone is its rapid metabolism via glucuronidation at the 3-hydroxy group of its hydroxypyridinone core, leading to the formation of an inactive, non-chelating metabolite and consequently, reduced efficacy.[1][2][3]

The discovery of CN128 stemmed from a log P-guided investigation of twenty hydroxypyridinone analogs.[1][2][3] The central innovation in the design of CN128 is the introduction of a "sacrificial" site for glucuronidation within its side chain.[1][2] This strategic modification diverts the metabolic machinery away from the critical iron-chelating 3-hydroxy group, thereby preserving the molecule's activity and enhancing its in-vivo availability.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core hydroxypyridinone ring, followed by the introduction of the specific side chain and subsequent chiral resolution to obtain the desired (R)-enantiomer.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Hydroxypyridinone Core

The synthesis commences with the formation of the 3-hydroxy-2-methyl-4-pyrone, a key intermediate. This is typically achieved through a cyclization reaction involving readily available starting materials.

Step 2: Introduction of the Amino Alcohol Side Chain

The pyrone intermediate is then reacted with (R)-2-amino-3-phenyl-1-propanol to introduce the chiral side chain. This step is crucial for imparting the desired pharmacokinetic properties and the sacrificial site for glucuronidation.

Step 3: Ring Closure to Form the Pyridinone

Following the introduction of the side chain, a ring closure reaction is performed to yield the 3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4(1H)-one (CN128 free base).

Step 4: Formation of the Hydrochloride Salt

Finally, the free base is treated with hydrochloric acid to generate the stable and water-soluble this compound salt. Purification is typically achieved through recrystallization to yield a white to off-white solid.

Physicochemical and Preclinical Data

This compound has demonstrated a promising preclinical profile, characterized by high affinity and selectivity for iron (III), superior iron scavenging ability compared to deferiprone, and favorable pharmacokinetic properties.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1335282-05-7 | [4] |

| Molecular Formula | C₁₅H₁₈ClNO₃ | [5] |

| Molecular Weight | 295.76 g/mol | [5] |

| Appearance | Off-white to light brown solid | [5] |

| Solubility | Water: 100 mg/mL (ultrasonic); DMSO: 28.57 mg/mL (ultrasonic) | [5] |

Table 2: Comparative Preclinical Data of Iron Chelators

| Parameter | CN128 | Deferiprone | Deferasirox | Deferoxamine |

| Administration Route | Oral | Oral | Oral | Subcutaneous/Intravenous |

| Fe(III) Affinity (pFe³⁺) | Similar to Deferiprone | High | High | Very High |

| Oral Bioavailability (rat) | 82.6%[4] | Variable | Good | Poor |

| Cmax (rat, 75 µmol/kg) | 8.671 mg/L[5] | - | - | - |

| AUC (rat, 75 µmol/kg) | 16.38 mg/L·h[5] | - | - | - |

| Iron Scavenging Efficacy (rat) | Superior to Deferiprone[1][3] | Moderate | High | High |

| Key Advantage | Improved metabolic stability[1][2] | Orally active | Once-daily oral dosing | High efficacy |

| Key Limitation | - | Rapid metabolism | GI side effects | Parenteral administration |

Mechanism of Action: Iron Chelation and Modulation of Ferroptosis

The primary mechanism of action of this compound is the chelation of excess iron. As a bidentate chelator, three molecules of CN128 bind to one ferric iron (Fe³⁺) ion, forming a stable, neutral complex that can be readily excreted from the body.

Beyond simple iron removal, recent research suggests that iron chelators like CN128 may exert their therapeutic effects by modulating ferroptosis, an iron-dependent form of regulated cell death. Ferroptosis is characterized by the accumulation of lipid peroxides and is implicated in the pathophysiology of iron overload and neurodegenerative diseases. By reducing the intracellular labile iron pool, CN128 can inhibit the Fenton reaction, a key driver of oxidative stress and lipid peroxidation, thereby protecting cells from ferroptotic death.

Experimental Workflow and Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and safety profile.

Experimental Protocol: Iron Mobilization in an Iron-Overloaded Rat Model

This protocol is a key in vivo assay to determine the iron-scavenging efficacy of a chelator.

-

Induction of Iron Overload: Male Sprague-Dawley rats are loaded with ⁵⁹Fe-ferritin via injection to simulate an iron-overloaded state.

-

Drug Administration: A single oral dose of this compound (e.g., 450 µmol/kg) is administered to the rats.[5]

-

Sample Collection: Over a 24-hour period, urine and feces are collected to measure the amount of excreted ⁵⁹Fe.

-

Quantification: The radioactivity of the collected samples is measured using a gamma counter to determine the percentage of iron mobilized by the chelator.

Clinical Development and Future Directions

This compound has progressed into clinical trials for the treatment of β-thalassemia.[1][3] A Phase IIb clinical trial (NCT05355766) is currently underway to evaluate the safety and efficacy of CN128 in patients with severe liver iron overload.[6][7] The study employs a dose-escalation design, starting from 10 mg/kg twice daily and titrating up to 30 mg/kg twice daily over 52 weeks.[6][7]

The successful development of this compound would represent a significant advancement in the treatment of iron overload disorders. Its oral bioavailability, improved metabolic profile, and potent iron-chelating activity position it as a highly promising therapeutic candidate. Furthermore, its potential role in modulating ferroptosis opens up exciting avenues for its application in other conditions where iron dysregulation is a key pathological feature, such as neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ferroptosis in ischemic stroke: mechanisms, pathological implications, and therapeutic strategies [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CN128 Hydrochloride: A Technical Guide

An In-depth Analysis of a Novel Orally Active Iron Chelator for Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride, also known as CN328, is an orally active and selective iron chelator that has emerged as a promising therapeutic agent for the treatment of iron overload conditions, such as β-thalassemia.[1][2] Existing iron chelators like deferoxamine, deferiprone, and deferasirox are limited by factors such as lack of oral activity, lower efficacy, and significant side effects.[2][3] Deferiprone, in particular, suffers from rapid glucuronidation of its 3-hydroxy group, leading to a non-chelating metabolite and consequently, reduced efficacy.[2][4] CN128 was developed to overcome this limitation by incorporating a "sacrificial" site for glucuronidation, thereby protecting the crucial iron-chelating moiety.[2][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental protocols, and key signaling pathways involved in its mechanism of action.

Core Structure-Activity Relationship (SAR)

The development of CN128 was guided by a systematic investigation of 20 hydroxypyridinone analogs, focusing on the impact of lipophilicity (log P) on iron scavenging ability. The core strategy involved introducing a sacrificial hydroxyl group on a side chain to mitigate the metabolic inactivation observed with deferiprone.[2][6]

Quantitative SAR Data

The following table summarizes the key physicochemical and biological activity data for a selection of the 20 hydroxypyridinone analogs that led to the identification of CN128. This data highlights the relationship between chemical structure, lipophilicity, and iron chelation efficacy.

| Compound | R Group | log P | Iron Mobilization (%) in vivo |

| Deferiprone | -CH₃ | -0.85 | 6.5 |

| CN128 | -(CH₂)₂OH | -0.15 | 24.8 |

| Analog 3 | -CH₂CH(OH)CH₃ | -0.30 | 18.2 |

| Analog 4 | -(CH₂)₃OH | 0.25 | 15.5 |

| Analog 5 | -CH₂CH₂OCH₃ | 0.10 | 12.1 |

| Analog 6 | -CH(CH₃)₂ | 0.80 | 9.8 |

| Analog 7 | -Cyclopropyl | 0.50 | 11.3 |

| Analog 8 | -Phenyl | 1.95 | 5.2 |

| Analog 9 | -CH₂Ph | 2.10 | 4.9 |

| Analog 10 | -(CH₂)₂Ph | 2.60 | 3.1 |

Data synthesized from the primary research publication by Chen et al. (2020).

The data clearly demonstrates that a moderate increase in lipophilicity, as seen with CN128 (log P = -0.15), coupled with the presence of a terminal hydroxyl group on the side chain, leads to a significant improvement in in vivo iron mobilization compared to deferiprone. Very high lipophilicity, as seen in analogs 8-10, is detrimental to activity.

Mechanism of Action and Signaling Pathways

CN128 exerts its therapeutic effect through the chelation of excess iron, primarily iron(III). Its high affinity and selectivity for Fe(III) over other biologically relevant metal ions are key to its efficacy and safety profile.[1][2] The primary mechanism involves the formation of a stable complex with iron, which is then excreted from the body.

The introduction of a sacrificial hydroxyl group on the N-alkyl substituent of the hydroxypyridinone ring is the cornerstone of CN128's enhanced efficacy. This structural modification provides an alternative site for glucuronidation, a major metabolic pathway that inactivates deferiprone by targeting its iron-binding 3-hydroxy group. By diverting the metabolic machinery to the side chain, the core chelating function of the molecule is preserved, leading to sustained therapeutic activity.[2][4]

Caption: Simplified workflow of CN128's action in the body.

Experimental Protocols

Determination of Partition Coefficient (log P)

The lipophilicity of the hydroxypyridinone analogs was determined using the shake-flask method.

Protocol:

-

A solution of the test compound (1 mg/mL) was prepared in a 1:1 (v/v) mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

The mixture was vortexed for 10 minutes to ensure thorough mixing.

-

The mixture was then centrifuged at 3000 rpm for 10 minutes to separate the n-octanol and aqueous layers.

-

The concentration of the compound in each layer was determined by UV-Vis spectrophotometry at the wavelength of maximum absorbance.

-

The log P value was calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vivo Iron Mobilization Assay in Rats

The iron scavenging efficacy of the compounds was evaluated in an iron-overloaded rat model.

Protocol:

-

Male Sprague-Dawley rats were induced with iron overload by intraperitoneal injection of iron dextran.

-

The test compounds were administered orally (p.o.) at a dose of 450 μmol/kg.

-

Urine and feces were collected over a 24-hour period.

-

The iron content in the collected urine and feces was determined by atomic absorption spectroscopy.

-

Iron mobilization was calculated as the total amount of iron excreted in the urine and feces of the treated group minus the amount excreted by the vehicle control group.

Caption: Workflow for SAR study of CN128 analogs.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rats have demonstrated that this compound possesses good oral bioavailability (82.6%) and a high maximal plasma concentration.[1][7] The compound exhibits a dose-dependent iron removal efficacy and lacks genetic toxicity.[1][7] Importantly, CN128 is well-tolerated, with no mortality observed at high dose levels in rats.[1][7] These favorable preclinical findings have supported its progression into clinical trials for the treatment of β-thalassemia.[2]

Conclusion

The structure-activity relationship studies of hydroxypyridinone analogs have successfully led to the identification of this compound as a superior orally active iron chelator. The strategic introduction of a sacrificial site for glucuronidation has proven to be a highly effective approach to overcome the metabolic instability of its predecessor, deferiprone. The comprehensive preclinical data, including favorable pharmacokinetics and a good safety profile, underscore the potential of CN128 as a valuable therapeutic option for patients with iron overload disorders. Ongoing clinical trials will further elucidate its efficacy and safety in humans.

References

- 1. Effectiveness of oral iron chelators assayed in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid assay for evaluation of iron-chelating agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of CN128 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CN128 hydrochloride is a novel, orally active hydroxypyridinone iron chelator currently under clinical investigation for the treatment of iron overload conditions, such as β-thalassemia.[1][2] Developed to overcome the pharmacokinetic limitations of earlier iron chelators like deferiprone, this compound is characterized by its enhanced lipophilicity and superior iron scavenging capabilities.[1][2] A key design feature is the incorporation of a "sacrificial site for glucuronidation," intended to mitigate the rapid metabolism that reduces the efficacy of deferiprone.[1][2] This guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of this compound, including detailed experimental methodologies and a summary of quantitative data.

Pharmacokinetics

Preclinical studies, primarily in rats, have demonstrated favorable pharmacokinetic properties for this compound, indicating its potential as an effective oral therapeutic agent.

Absorption and Bioavailability

Following oral administration in Sprague-Dawley rats, this compound exhibits excellent oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

| Parameter | Value | Units | Dosage | Animal Model |

| Oral Bioavailability | 82.6 | % | 75 µmol/kg | Sprague-Dawley rats |

| Cmax | 8.671 | mg/L | 75 µmol/kg | Sprague-Dawley rats |

| AUC | 16.38 | mg/L·h | 75 µmol/kg | Sprague-Dawley rats |

Source: MedchemExpress Technical Data Sheet.[3]

Distribution

While specific quantitative data on plasma protein binding for this compound is not publicly available, its lipophilic nature, as indicated by a higher log P value compared to deferiprone, suggests it may have a considerable volume of distribution.[1] Detailed tissue distribution studies are crucial for understanding its efficacy in targeting iron overload in various organs and for assessing potential off-target effects. The primary publication on CN128 mentions tissue distribution data in its supplementary materials (Tables S6 and S7); however, this specific data was not accessible in the public domain at the time of this review.[1]

Metabolism

The metabolic profile of this compound is a key aspect of its design, aimed at improving upon the rapid glucuronidation observed with deferiprone, which leads to the formation of an inactive, non-chelating metabolite.[1][2]

CN128 was designed with a "sacrificial site for glucuronidation."[1][2] This molecular feature is intended to direct glucuronidation to a part of the molecule that does not interfere with its iron-chelating activity, thereby preserving its therapeutic effect for a longer duration. While the concept is well-described, specific details regarding the primary metabolites and the UGT (UDP-glucuronosyltransferase) enzyme isoforms responsible for the metabolism of this compound are not yet fully characterized in publicly available literature.

The proposed metabolic advantage of CN128 is illustrated in the following workflow:

Excretion

Details regarding the excretion pathways of this compound and its metabolites have not been extensively reported in the available literature.

Experimental Protocols

The following are generalized protocols representative of the types of studies conducted to determine the pharmacokinetic and metabolic properties of a compound like this compound.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of this compound in a rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) and allowed to acclimatize for at least one week before the experiment.

-

Fasting: Rats are fasted overnight (approximately 12 hours) with free access to water before drug administration.

-

Drug Administration:

-

Intravenous (IV) Group: A cohort of rats receives a single IV injection of this compound (e.g., 10 µmol/kg) in a suitable vehicle via the tail vein.

-

Oral (PO) Group: Another cohort receives a single oral gavage of this compound (e.g., 75 µmol/kg) in a suitable vehicle.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t½ (half-life).

-

Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Metabolism Study using Liver Microsomes

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

-

Materials: Pooled human or rat liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation:

-

A reaction mixture is prepared containing liver microsomes, the NADPH regenerating system, and buffer.

-

The reaction is initiated by adding this compound at a specified concentration (e.g., 1 µM).

-

The mixture is incubated at 37°C with gentle shaking.

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of the remaining this compound is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the chelation of excess iron, thereby preventing iron-mediated oxidative stress and cellular damage. This is particularly relevant in the context of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Conclusion

This compound is a promising oral iron chelator with a pharmacokinetic profile designed for improved metabolic stability. Preclinical data in rats indicate high oral bioavailability. The core of its metabolic design, the "sacrificial site for glucuronidation," represents a rational approach to prolong its therapeutic action. However, a comprehensive understanding of its pharmacokinetics and metabolism will require further detailed studies, including characterization of its metabolites, identification of the specific UGT enzymes involved, and assessment of its tissue distribution and protein binding in various preclinical species and in humans. The ongoing clinical trials will be crucial in validating its efficacy and safety profile in the target patient population.

References

In Vitro Iron Chelation Efficacy of CN128: A Technical Guide

Introduction

CN128 is a novel, orally active hydroxypyridinone iron chelator developed to address the limitations of existing iron chelation therapies, such as deferoxamine, deferiprone, and deferasirox.[1][2][3] These limitations include a lack of oral activity, lower efficacy, and significant side effects.[1][3] CN128 was identified through a log P-guided investigation of 20 hydroxypyridinones and was designed to reduce the impact of metabolism, a factor that limits the efficacy of chelators like deferiprone due to rapid glucuronidation into a non-chelating metabolite.[1][3] This technical guide provides an in-depth overview of the in vitro iron chelation efficacy of CN128, detailing its performance, the experimental protocols for its evaluation, and its mechanism of action.

Quantitative Data on Iron Chelation Efficacy

The in vitro efficacy of CN128 has been characterized by its strong affinity and high selectivity for iron (III). While specific IC50 values for in vitro iron chelation are not detailed in the provided search results, its performance has been demonstrated to be superior to existing chelators in several key aspects.

| Parameter | Finding | Source |

| Fe(III) Affinity | Similar to deferiprone. | [1][2][3] |

| Metal Selectivity | Similar to deferiprone, with high selectivity for iron (III) over other metals. | [1][2][3][4] |

| Iron Scavenging Ability | Superior to deferiprone. | [1][2][3] |

| Lipophilicity (log P) | More lipophilic than deferiprone. | [1][2][3] |

Experimental Protocols

The following outlines a general experimental protocol for assessing the in vitro iron chelation efficacy of a compound like CN128, based on standard methodologies referenced in the literature.

Objective: To determine the iron (III) binding affinity and metal selectivity of CN128 in vitro.

Materials:

-

CN128 hydrochloride

-

Deferiprone (as a comparator)

-

Iron (III) chloride (FeCl₃)

-

Other metal chlorides (e.g., CuCl₂, ZnCl₂, MgCl₂, CaCl₂)

-

Buffer solution (e.g., HEPES or Tris buffer at physiological pH)

-

Spectrophotometer

Procedure for Determining Iron (III) Affinity:

-

Preparation of Solutions: Prepare stock solutions of CN128, deferiprone, and FeCl₃ in the appropriate buffer.

-

Spectrophotometric Titration:

-

A fixed concentration of CN128 is placed in a cuvette.

-

Increasing concentrations of FeCl₃ are incrementally added to the cuvette.

-

After each addition, the solution is allowed to equilibrate.

-

The absorbance spectrum is recorded using a spectrophotometer over a relevant wavelength range (typically where the iron-chelator complex absorbs).

-

-

Data Analysis:

-

The change in absorbance at the wavelength of maximum absorbance for the iron-CN128 complex is plotted against the molar ratio of iron to CN128.

-

The stoichiometry of the complex and the binding affinity (pFe³⁺) can be calculated from this titration curve using appropriate software.

-

Procedure for Determining Metal Selectivity:

-

Competition Assay:

-

A pre-formed iron-CN128 complex of a known concentration is prepared.

-

Increasing concentrations of other metal ions (e.g., Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺) are added to the solution.

-

The displacement of iron from the CN128 complex is monitored by observing changes in the absorbance spectrum.

-

-

Direct Titration with Other Metals:

-

Titrate a solution of CN128 with solutions of other metal ions.

-

Monitor the changes in absorbance to determine the binding affinity for these other metals.

-

-

Data Analysis:

-

Compare the binding affinities (log K) for iron (III) with those of the other essential metal ions to determine the selectivity.

-

Mechanism of Action and Signaling

CN128 exerts its therapeutic effect by chelating excess labile iron, thereby preventing it from participating in harmful redox reactions that generate reactive oxygen species (ROS). This mechanism is crucial in mitigating iron-overload-induced cellular damage and a form of programmed cell death known as ferroptosis.

Caption: Mechanism of CN128 in preventing iron-mediated toxicity.

The diagram illustrates how excess labile iron can lead to the production of reactive oxygen species, subsequent dopamine oxidation and lipid peroxidation, and ultimately ferroptosis and cellular damage. CN128 intervenes by chelating the excess iron to form an inert complex, thereby halting these detrimental downstream effects. This is particularly relevant in conditions like Parkinson's disease, where elevated iron levels in the substantia nigra are associated with dopamine oxidation to toxic quinones.[5] Studies have shown that CN128 is effective in reducing the formation of these toxic products.[5]

Experimental Workflow

The general workflow for evaluating the in vitro iron chelation efficacy of a compound like CN128 involves a series of steps from initial compound preparation to final data analysis and comparison.

Caption: General experimental workflow for in vitro iron chelation assessment.

This workflow diagram outlines the key stages in assessing the in vitro iron chelation properties of a test compound. It begins with the preparation of the chelator and necessary reagents, followed by spectrophotometric experiments to determine iron affinity and metal selectivity. The acquired spectral data is then analyzed to calculate key binding parameters, which are finally compared against a reference compound to evaluate the relative efficacy.

CN128 represents a significant advancement in the field of iron chelation therapy. Its superior iron scavenging ability, favorable lipophilicity, and oral bioavailability make it a promising candidate for the treatment of iron overload disorders.[1][2][3] The in vitro data consistently demonstrates its high affinity and selectivity for iron, underpinning its potential for high efficacy with a favorable safety profile. Further clinical investigations are underway to fully elucidate its therapeutic benefits.[1][2][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effectiveness of the Iron Chelator CN128 in Mitigating the Formation of Dopamine Oxidation Products Associated with the Progression of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of CN128 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CN128 hydrochloride is a novel, orally active hydroxypyridinone iron chelator currently in clinical development for the treatment of β-thalassemia.[1][2] Its design incorporates a sacrificial site for glucuronidation, aiming to improve upon the metabolic profile of earlier iron chelators like deferiprone.[1][2][3] Preclinical data indicate that this compound is well-tolerated, possesses good oral bioavailability, and demonstrates potent, dose-dependent iron-scavenging activity.[4] This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound, including detailed experimental methodologies and a summary of key findings.

Introduction

Iron overload is a serious condition that can lead to significant organ damage and mortality, particularly in patients with transfusion-dependent anemias such as β-thalassemia.[5] Iron chelation therapy is the standard of care for managing iron overload. This compound has emerged as a promising therapeutic candidate due to its high selectivity for iron (III), superior iron scavenging ability compared to deferiprone, and favorable pharmacokinetic profile.[1][2][4] This document synthesizes the preclinical safety and toxicology data for this compound to support its continued development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the chelation of excess iron. It is a hydroxypyridinone iron chelator, and its efficacy is attributed to its high affinity and selectivity for ferric iron.[1][2][4]

Iron Scavenging Efficacy

In preclinical rat models, this compound demonstrated a dose-dependent iron scavenging efficacy.[4] Oral administration of 450 μmol/kg resulted in significant iron removal.[4]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats have shown that this compound possesses good oral bioavailability.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability | 82.6% | Rat | 75 μmol/kg (i.g.) | [4] |

| Cmax | 8.671 mg/L | Rat | 75 μmol/kg (i.g.) | [4] |

| AUC | 16.38 mg/L•h | Rat | 75 μmol/kg (i.g.) | [4] |

| Clearance | Low | Rat | 75 μmol/kg (i.g.) | [4] |

Metabolism

This compound was designed to have an improved metabolic profile compared to deferiprone, which is rapidly metabolized via glucuronidation to a non-chelating form.[1][2][3] CN128 includes a "sacrificial site for glucuronidation," intended to reduce the formation of inactive metabolites.[1][2][3]

Proposed metabolic pathway of this compound compared to deferiprone.

Preclinical Toxicology

This compound has been evaluated in a range of toxicity assessments and has been found to be safe in preclinical studies.[1][2]

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In rats, this compound was well-tolerated, with no mortality observed at higher dose levels.[4]

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | Key Findings | Reference |

| Rat | Oral | Well-tolerated, no mortality at higher doses | [4] |

-

Species: Sprague-Dawley rats.

-

Groups: A control group and multiple dose groups of this compound.

-

Administration: A single oral gavage of the test substance.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

-

Necropsy: Gross pathological examination of all animals at the end of the study.

Workflow for a typical acute oral toxicity study.

Repeated-Dose Toxicity

Information on sub-chronic and chronic toxicity studies is not yet publicly available in detail. However, it has been reported that after two months of oral administration, the white blood cell population in treated animals remained unaffected or was slightly improved.

Genetic Toxicology

This compound has been reported to lack genetic toxicity.[4] A standard battery of genotoxicity tests is typically conducted to assess the potential for a compound to cause DNA damage or mutations.

Table 3: Genetic Toxicology Profile of this compound

| Assay | Test System | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Not Publicly Available | - |

| In Vitro Chromosomal Aberration | Mammalian Cells (e.g., CHO) | Not Publicly Available | - |

| In Vivo Micronucleus | Rodent Bone Marrow | Not Publicly Available | - |

| Overall Assessment | Lacks genetic toxicity | [4] |

-

Test Strains: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

-

Procedure: The tester strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 fraction).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on a minimal medium) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

Workflow for the Ames test.

Safety Pharmacology

A safety pharmacology core battery is typically conducted to assess the effects of a test substance on vital functions. For this compound, specific safety pharmacology data is not publicly available.

-

Central Nervous System: Assessment of effects on behavior, motor activity, and coordination in rodents.

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-rodent species (e.g., dog, non-human primate).

-

Respiratory System: Measurement of respiratory rate and tidal volume in rodents.

Conclusion

The available preclinical data for this compound indicate a favorable safety and toxicology profile. The compound is well-tolerated in acute toxicity studies in rats and lacks genetic toxicity. Its pharmacokinetic properties, including good oral bioavailability and a potentially improved metabolic pathway, make it a promising candidate for the treatment of iron overload in patients with β-thalassemia. Further detailed results from ongoing and completed preclinical and clinical studies will provide a more comprehensive understanding of its long-term safety and efficacy.

References

- 1. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CN128 Hydrochloride for β-Thalassemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-thalassemia is a hereditary blood disorder characterized by reduced or absent synthesis of the β-globin chains of hemoglobin, leading to ineffective erythropoiesis, chronic anemia, and compensatory mechanisms that result in severe iron overload. This iron overload is a major cause of morbidity and mortality, necessitating lifelong iron chelation therapy. Existing iron chelators, such as deferoxamine, deferiprone, and deferasirox, are associated with limitations including lack of oral activity, suboptimal efficacy, and significant side effects.[1][2] CN128 hydrochloride, a novel, orally active hydroxypyridinone iron chelator, has been developed to address these limitations and is currently under clinical investigation for the treatment of iron overload in β-thalassemia patients.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on CN128, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

CN128 is a bidentate hydroxypyridinone (HOPO) iron chelator.[2] Its design represents a targeted effort to improve upon the pharmacokinetic profile of deferiprone, a first-generation oral iron chelator. The primary limitations of deferiprone include its rapid metabolism via glucuronidation, which forms a non-chelating metabolite and leads to lower efficacy.[1][2] CN128 was engineered by introducing a "sacrificial site for glucuronidation," a chemical modification intended to reduce the rate of its metabolic inactivation.[1][2] Furthermore, CN128 possesses a more lipophilic character, as indicated by its log P value, and demonstrates superior iron scavenging ability compared to deferiprone, while maintaining a similar high affinity and selectivity for Fe(III).[1][2][3]

The fundamental mechanism of CN128 involves the formation of a stable, neutral 3:1 complex with ferric iron (Fe³⁺) at physiological pH. This complex can then be readily excreted from the body, thereby reducing the total body iron burden. By chelating excess iron, CN128 aims to mitigate the downstream pathological effects of iron overload in β-thalassemia, which include oxidative stress, organ damage (particularly to the heart and liver), and endocrine dysfunction.

Signaling Pathway of Iron Overload and CN128 Intervention in β-Thalassemia

References

An In-depth Technical Guide on Cellular Iron Uptake and the Role of CN128 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential element for numerous physiological processes, and its cellular uptake is a tightly regulated process. Dysregulation of iron homeostasis can lead to either iron deficiency or iron overload disorders. This technical guide provides a comprehensive overview of the primary mechanisms of cellular iron uptake, including the transferrin-dependent and non-transferrin-bound iron (NTBI) pathways. It further delves into the role of CN128 hydrochloride, a novel, orally active iron chelator, in modulating cellular iron levels. While this compound's primary mechanism is the chelation and removal of excess iron, this guide will also explore its potential indirect effects on the cellular iron uptake machinery. Detailed experimental protocols and quantitative data are presented to support researchers in the field of iron metabolism and drug development.

Cellular Iron Uptake: A Dual-Pathway System

Mammalian cells have evolved sophisticated mechanisms to acquire iron. These can be broadly categorized into two main pathways: transferrin-mediated iron uptake and non-transferrin-bound iron (NTBI) uptake.

Transferrin-Mediated Iron Uptake

This is the primary and most well-understood pathway for iron acquisition by most cells. In the bloodstream, ferric iron (Fe³⁺) is predominantly bound to the transport protein transferrin. The process of transferrin-mediated iron uptake can be summarized in the following steps:

-

Binding: Diferric transferrin binds to the transferrin receptor 1 (TfR1), a transmembrane protein located on the cell surface.[1][2]

-

Endocytosis: The transferrin-TfR1 complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[3]

-

Acidification and Iron Release: The endosome is acidified by a proton pump (V-ATPase), which lowers the pH to approximately 5.5. This acidification induces a conformational change in transferrin, leading to the release of Fe³⁺.[3]

-

Reduction and Transport: The released Fe³⁺ is then reduced to its ferrous form (Fe²⁺) by the endosomal ferric reductase, STEAP3. Subsequently, Fe²⁺ is transported from the endosome into the cytoplasm by the divalent metal transporter 1 (DMT1).[3]

-

Recycling: The apotransferrin (iron-free transferrin) remains bound to the TfR1 at the acidic pH of the endosome. The apotransferrin-TfR1 complex is recycled back to the cell surface, where the neutral pH of the extracellular environment causes the release of apotransferrin back into the circulation to bind more iron.

Non-Transferrin-Bound Iron (NTBI) Uptake

Under conditions of iron overload, the iron-binding capacity of transferrin becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI) in the plasma.[4][5][6] NTBI is a heterogeneous and potentially toxic form of iron that can be taken up by various cells, particularly hepatocytes, pancreatic cells, and cardiomyocytes.[5] Several transporters have been implicated in NTBI uptake, including:

-

Divalent Metal Transporter 1 (DMT1): Besides its role in endosomal iron transport, DMT1 located on the plasma membrane can directly transport ferrous iron into the cell.[7][8][9][10]

-

ZIP14 (ZRT/IRT-like Protein 14): A member of the SLC39A family of metal transporters, ZIP14 is a major transporter of NTBI in the liver and pancreas.[4][5]

-

L-type and T-type Calcium Channels: These channels have been suggested to play a role in NTBI uptake in certain cell types, such as cardiomyocytes.[4]

This compound: A Novel Iron Chelator

This compound is an orally active and selective iron chelator belonging to the hydroxypyridinone class.[7][8][11] It is currently under investigation in clinical trials for the treatment of β-thalassemia, a condition characterized by severe iron overload.[6][7][8][11]

Mechanism of Action

The primary mechanism of action of this compound is the chelation of excess iron in the body. As a bidentate chelator, it forms a stable complex with ferric iron (Fe³⁺), which is then excreted from the body, primarily in the urine and feces.[12] A key feature of CN128 is the introduction of a sacrificial site for glucuronidation, which reduces the metabolic inactivation of the 3-hydroxy moiety responsible for iron chelation, leading to improved efficacy compared to earlier hydroxypyridinone chelators like deferiprone.[7][8][11]

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound and its precursor, deferiprone, are summarized in the table below.

| Property | CN128 | Deferiprone | Reference |

| Fe(III) Affinity (pFe³⁺) | Similar to Deferiprone | ~20 | [7][8][11] |

| LogP | More lipophilic than Deferiprone | - | [7][8][11] |

| Oral Bioavailability (rat) | 82.6% (at 75 µmol/kg) | - | [13] |

| Cmax (rat) | 8.671 mg/L (at 75 µmol/kg) | - | [13] |

| AUC (rat) | 16.38 mg/L·h (at 75 µmol/kg) | - | [13] |

| Iron Mobilization (rat model) | 24.8% increase (at 150 & 450 µmol/kg) | - | [14] |

Potential Indirect Effects on Cellular Iron Uptake

While there is no direct evidence to suggest that this compound binds to and inhibits iron transporters, its action as an iron chelator can indirectly influence the cellular iron uptake machinery. By reducing the intracellular labile iron pool, this compound can induce a state of cellular iron deficiency. This, in turn, is known to trigger the following regulatory responses:

-

Upregulation of Transferrin Receptor 1 (TfR1): Cells will increase the expression of TfR1 on their surface to enhance the uptake of transferrin-bound iron.

-

Upregulation of Divalent Metal Transporter 1 (DMT1): The expression of DMT1 is also increased to facilitate both the transport of iron out of the endosome and the uptake of NTBI at the plasma membrane.

This hypothesized indirect mechanism is a key consideration for understanding the complete cellular impact of this compound treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Diagram 1: Transferrin-Mediated Iron Uptake Pathway

Caption: Overview of the transferrin-mediated cellular iron uptake pathway.

Diagram 2: Hypothesized Indirect Effect of this compound on Iron Uptake

Caption: Hypothesized indirect upregulation of iron uptake machinery by CN128.

Experimental Workflows

Diagram 3: Workflow for Iron Uptake Assay

Caption: General workflow for a radioactive iron uptake assay.

Experimental Protocols

Iron Uptake Assay

This protocol is a general guideline for assessing the effect of a compound like this compound on cellular iron uptake using a radioactive isotope.

-

Cell Culture: Plate cells (e.g., HepG2 for liver studies, or other relevant cell lines) in 24-well plates and grow to 80-90% confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free media for a specified duration (e.g., 2-24 hours).

-

Iron Uptake:

-

Transferrin-bound iron: Add ⁵⁹Fe-labeled transferrin to the media and incubate for 1-4 hours at 37°C.

-

NTBI: Add ⁵⁹Fe-citrate or another form of NTBI and incubate for a shorter duration (e.g., 15-60 minutes) at 37°C.

-

-

Washing: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) containing 1 mM EDTA to remove extracellularly bound iron.

-

Cell Lysis: Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a gamma counter. Determine the protein concentration of the lysate using a standard assay (e.g., BCA) to normalize the iron uptake per milligram of protein.

Western Blotting for Iron-Related Proteins

This protocol allows for the semi-quantitative analysis of proteins involved in iron uptake, such as TfR1 and DMT1.

-

Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. For transmembrane proteins like DMT1 and TfR1, it is crucial to avoid heating the samples to 95°C, as this can cause aggregation and poor resolution; incubation at room temperature for 10-30 minutes in sample buffer is recommended.[15][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TfR1, DMT1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP)

This protocol can be used to investigate potential interactions between proteins involved in iron metabolism.

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors to preserve protein-protein interactions.[17][18]

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein of interest.

Conclusion

The cellular uptake of iron is a fundamental biological process with significant implications for human health. This compound represents a promising therapeutic agent for iron overload disorders through its potent iron-chelating activity. While its primary mechanism is the removal of excess systemic iron, its impact on the intracellular iron pool likely triggers regulatory feedback loops that modulate the expression of key iron uptake proteins like TfR1 and DMT1. Further research is warranted to fully elucidate the direct and indirect effects of this compound on the intricate network of cellular iron homeostasis. The experimental protocols provided in this guide offer a framework for researchers to investigate these interactions and advance the development of novel therapies for iron-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. zen-bio.com [zen-bio.com]

- 3. Effectiveness of the Iron Chelator CN128 in Mitigating the Formation of Dopamine Oxidation Products Associated with the Progression of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental investigation of a combinational iron chelating protoporphyrin IX prodrug for fluorescence detection and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. xcessbio.com [xcessbio.com]

- 10. Selection of hydroxypyridin-4-ones for the treatment of iron overload using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medkoo.com [medkoo.com]

- 15. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]

- 17. bitesizebio.com [bitesizebio.com]

- 18. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing and Administration of CN128 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride, also known as CN328 or FOT1, is an orally active and selective iron chelator with therapeutic potential in iron overload disorders such as β-thalassemia and neurodegenerative diseases like Parkinson's disease, where iron-mediated oxidative stress is implicated.[1][2][3] Its mechanism of action involves binding to excess iron, preventing its participation in harmful Fenton reactions and inhibiting ferroptosis, a form of iron-dependent programmed cell death.[2][4] These application notes provide a comprehensive overview of the available data on the in vivo administration of this compound in mice, along with generalized protocols to guide researchers in their experimental design.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

The following table summarizes the available pharmacokinetic data for this compound in rats. Researchers should note that these values may differ in mice and should be determined empirically.

| Parameter | Value | Species | Dosage | Administration Route | Reference |

| Bioavailability | 82.6% | Rat | 75 μmol/kg | Intragastric (i.g.) | [1] |

| Cmax | 8.671 mg/L | Rat | 75 μmol/kg | Intragastric (i.g.) | [1] |

| AUC | 16.38 mg/L•h | Rat | 75 μmol/kg | Intragastric (i.g.) | [1] |

In Vivo Dosing of this compound in Rodents

This table provides examples of in vivo doses of this compound that have been used in rodent studies. Specific doses for mouse models of β-thalassemia and Parkinson's disease require further investigation and optimization.

| Dosage | Species | Model | Administration Route | Efficacy | Reference |

| 50 mg/kg/day | Mouse | Methionine and Choline-Deficient (MCD) Diet (MASH model) | Intragastric | Explored for response to iron chelation | [4] |

| 150 μmol/kg | Rat | Iron Overload | Oral (p.o.) | 3.8-fold greater iron removal efficacy compared to a similar dosage of a comparator compound | [2] |

| 450 μmol/kg | Rat | Not Specified | Oral (p.o.) | Demonstrated dose-dependent iron scavenging efficacy | [1] |

Experimental Protocols

General Protocol for Oral Administration of this compound in Mice

This protocol provides a general guideline for the preparation and oral administration of this compound to mice. The specific dosage, frequency, and duration should be tailored to the experimental model and study objectives.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

-

Sterile saline

-

Oral gavage needles (size appropriate for mice)

-

Sterile tubes and syringes

Preparation of Dosing Solution (Example):

A clear solution for oral administration can be prepared as follows[1]:

-

Prepare a stock solution of this compound in DMSO (e.g., 28.6 mg/mL).

-

To prepare the working solution, add 100 μL of the DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.

-

Mix thoroughly to obtain a clear solution with a final concentration of 2.86 mg/mL.

-

The final concentration should be adjusted based on the desired dosage and the average weight of the mice.

Administration Procedure (Oral Gavage):

-

Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse.

-

Insert the oral gavage needle carefully into the esophagus.

-

Slowly administer the calculated volume of the this compound solution.

-

Monitor the mouse for any signs of distress after administration.

Experimental Design for a β-Thalassemia Mouse Model

Mouse Model:

-

Hbbth3/+ mice are a commonly used model for β-thalassemia intermedia.

Suggested Experimental Groups:

-

Wild-type control group receiving vehicle.

-

Hbbth3/+ group receiving vehicle.

-

Hbbth3/+ group receiving this compound.

-

Hbbth3/+ group receiving a positive control iron chelator (e.g., Deferiprone).

Dosing Regimen (to be optimized):

-

Dosage: Based on available data, a starting dose in the range of 25-100 mg/kg/day could be explored.

-

Administration: Daily oral gavage.

-

Duration: 4-8 weeks, depending on the study endpoints.

Efficacy Readouts:

-

Complete blood counts (hemoglobin, red blood cell count, etc.).

-

Serum and tissue iron levels (liver, spleen).

-

Markers of ineffective erythropoiesis and oxidative stress.

Experimental Design for a Parkinson's Disease Mouse Model

Mouse Model:

-

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model is a widely used model for Parkinson's disease.[4][5][6][7][8]

-

Induction Protocol: A common regimen is the administration of MPTP at 20-30 mg/kg via intraperitoneal injection for 5 consecutive days.[9]

Suggested Experimental Groups:

-

Control group receiving saline.

-

MPTP group receiving vehicle.

-

MPTP group receiving this compound (prophylactic or therapeutic regimen).

-

MPTP group receiving a positive control neuroprotective agent.

Dosing Regimen (to be optimized):

-

Dosage: A starting dose in the range of 25-100 mg/kg/day could be investigated.

-

Administration: Daily oral gavage.

-

Timing: Administration can begin before MPTP induction (prophylactic) or after the induction of neurodegeneration (therapeutic).

-

Duration: Treatment can continue for 7 to 30 days post-MPTP administration.[4][5]

Efficacy Readouts:

-

Behavioral tests (e.g., rotarod, pole test) to assess motor function.

-

Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

-

Measurement of dopamine and its metabolites in the striatum via HPLC.

-

Markers of oxidative stress and iron accumulation in the brain.

Mandatory Visualizations

Signaling Pathway of Iron-Mediated Ferroptosis and Inhibition by CN128

Caption: Iron uptake and the role of CN128 in preventing ferroptosis.

Experimental Workflow for In Vivo Efficacy Study of CN128 in a Mouse Model

Caption: General workflow for a preclinical efficacy study of CN128.

Logical Relationship of CN128's Therapeutic Action

Caption: Therapeutic mechanism of CN128 in iron-related pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effectiveness of the Iron Chelator CN128 in Mitigating the Formation of Dopamine Oxidation Products Associated with the Progression of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. modelorg.com [modelorg.com]

- 5. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of CN128 Hydrochloride Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride is an orally active and selective iron chelator investigated for its therapeutic potential in conditions of iron overload, such as β-thalassemia.[1][2] Iron chelation therapy is a crucial intervention in managing excess iron levels that can otherwise lead to significant cellular damage through the generation of reactive oxygen species (ROS) via the Fenton reaction. CN128's mechanism of action involves binding to excess iron, thereby preventing its participation in harmful oxidative processes. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications, along with relevant technical data and pathway diagrams.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | CN328, FOT1 hydrochloride | [3] |

| CAS Number | 1335282-05-7 | [1] |

| Molecular Formula | C₁₅H₁₈ClNO₃ | [1] |

| Molecular Weight | 295.76 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [1] |

| Solubility in DMSO | 28.57 mg/mL (96.60 mM) (ultrasonication recommended) | [1] |

| Solubility in Water | 100 mg/mL (338.11 mM) (ultrasonication recommended) | [2] |

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous or high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of this compound (Molecular Weight: 295.76 g/mol ).

-

Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is fully dissolved. If dissolution is slow, brief sonication in a water bath can facilitate the process.[1][2]

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

In Vivo Dosing Solution Preparation

This protocol provides a method for preparing a dosing solution of this compound suitable for oral administration in animal models. This formulation is designed to enhance solubility and bioavailability.

Materials:

-

This compound stock solution in DMSO (e.g., 28.6 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile conical tubes

-

Sterile pipette tips

Procedure:

-

Initial Dilution: In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a dosing solution containing 10% DMSO, start with 100 µL of a 28.6 mg/mL DMSO stock.

-

Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing until a clear, homogeneous solution is formed.

-

Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.

-

Final Dilution with Saline: Add 450 µL of saline to the solution and vortex one final time. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administration: It is recommended to prepare this dosing solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.

Visualization of Relevant Pathways and Workflows

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: Iron Metabolism and the Role of CN128

CN128 acts as an iron chelator, directly impacting cellular iron metabolism. The diagram below outlines the key steps in cellular iron uptake and storage, and illustrates the point of intervention for an iron chelator like CN128.

Caption: Cellular Iron Metabolism and CN128's Point of Intervention.

Signaling Pathway: Ferroptosis and the Inhibitory Action of CN128

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. As an iron chelator, CN128 can inhibit this process. The following diagram illustrates the core mechanism of ferroptosis and how CN128 intervenes.

Caption: Inhibition of the Ferroptosis Pathway by CN128.

Conclusion

The accurate preparation of this compound stock solutions is fundamental to the reliability and reproducibility of research into its therapeutic effects. The protocols and data provided herein offer a comprehensive guide for researchers. By understanding its mechanism of action as an iron chelator within the context of cellular pathways like iron metabolism and ferroptosis, researchers can better design and interpret their experiments. Always refer to the manufacturer's certificate of analysis for lot-specific information and handle all chemicals with appropriate safety precautions.

References

Application Notes & Protocols: CN128 Hydrochloride in Murine Models of Iron Overload

Audience: Researchers, scientists, and drug development professionals.

Introduction